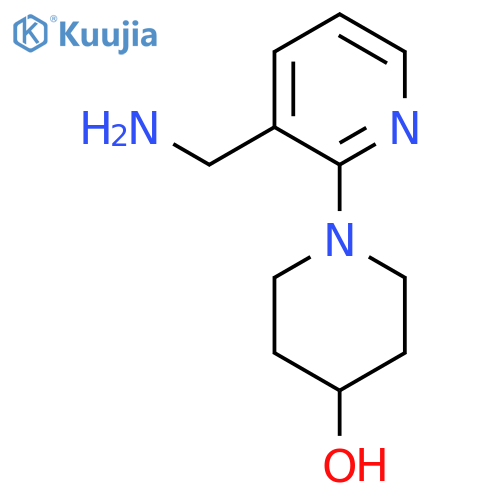Cas no 954271-42-2 (1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol)

954271-42-2 structure
商品名:1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol
CAS番号:954271-42-2
MF:C11H17N3O
メガワット:207.272182226181
CID:4723092
1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol 化学的及び物理的性質
名前と識別子
-
- 1-[3-(AMINOMETHYL)-2-PYRIDINYL]-4-PIPERIDINOL
- 1-[3-(aminomethyl)pyridin-2-yl]piperidin-4-ol
- 1-(3-(Aminomethyl)pyridin-2-yl)piperidin-4-ol
- 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol
-
- インチ: 1S/C11H17N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-8,12H2
- InChIKey: JEHJKUNJRZEDLD-UHFFFAOYSA-N
- ほほえんだ: OC1CCN(C2C(=CC=CN=2)CN)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 192
- トポロジー分子極性表面積: 62.4
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 413.4±45.0 °C at 760 mmHg
- フラッシュポイント: 195.6±26.5 °C
1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 051931-500mg |
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol |
954271-42-2 | 500mg |
$237.00 | 2021-06-27 | ||
| Matrix Scientific | 051931-2.500g |
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol |
954271-42-2 | 2.500g |
$720.00 | 2021-06-27 | ||
| Crysdot LLC | CD11004140-5g |
1-(3-(Aminomethyl)pyridin-2-yl)piperidin-4-ol |
954271-42-2 | 95+% | 5g |
$499 | 2024-07-19 | |
| Chemenu | CM307530-5g |
1-(3-(Aminomethyl)pyridin-2-yl)piperidin-4-ol |
954271-42-2 | 95% | 5g |
$559 | 2022-06-09 | |
| Chemenu | CM307530-1g |
1-(3-(Aminomethyl)pyridin-2-yl)piperidin-4-ol |
954271-42-2 | 95% | 1g |
$186 | 2022-06-09 | |
| TRC | A042950-250mg |
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol |
954271-42-2 | 250mg |
$ 375.00 | 2022-06-08 | ||
| TRC | A042950-125mg |
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol |
954271-42-2 | 125mg |
$ 230.00 | 2022-06-08 |
1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
954271-42-2 (1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol) 関連製品
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
